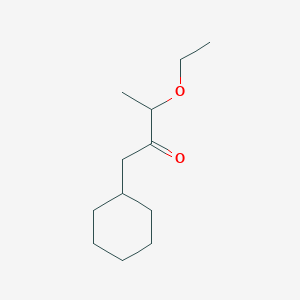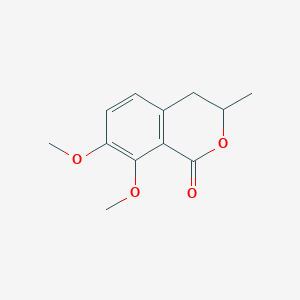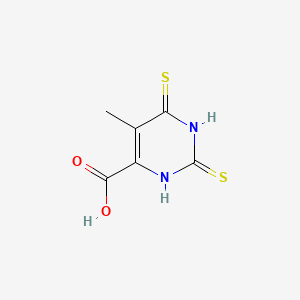
4-Cyanophenyl 4-(nonafluorobutyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanophenyl 4-(nonafluorobutyl)benzoate is a chemical compound with the molecular formula C18H8F9NO2 and a molecular weight of 441.247 g/mol It is known for its unique structure, which includes a cyanophenyl group and a nonafluorobutyl benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-(nonafluorobutyl)benzoate typically involves the esterification of 4-cyanophenol with 4-(nonafluorobutyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyanophenyl 4-(nonafluorobutyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyanide group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Ester Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Ester Hydrolysis: Products include 4-cyanophenol and 4-(nonafluorobutyl)benzoic acid.
Aplicaciones Científicas De Investigación
4-Cyanophenyl 4-(nonafluorobutyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Cyanophenyl 4-(nonafluorobutyl)benzoate involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with nucleophilic sites in biological molecules, while the nonafluorobutyl group can enhance the compound’s lipophilicity and membrane permeability . These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyanophenyl 4-(butyl)benzoate: Similar structure but with a butyl group instead of a nonafluorobutyl group.
4-Cyanophenyl 4-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of a nonafluorobutyl group.
4-Cyanophenyl 4-(pentafluorophenyl)benzoate: Features a pentafluorophenyl group in place of the nonafluorobutyl group.
Uniqueness
4-Cyanophenyl 4-(nonafluorobutyl)benzoate is unique due to the presence of the nonafluorobutyl group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, lipophilicity, and potential for specific interactions with biological targets, making it valuable for various applications .
Propiedades
Número CAS |
79049-17-5 |
|---|---|
Fórmula molecular |
C18H8F9NO2 |
Peso molecular |
441.2 g/mol |
Nombre IUPAC |
(4-cyanophenyl) 4-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)benzoate |
InChI |
InChI=1S/C18H8F9NO2/c19-15(20,16(21,22)17(23,24)18(25,26)27)12-5-3-11(4-6-12)14(29)30-13-7-1-10(9-28)2-8-13/h1-8H |
Clave InChI |
UNFLSZXCPKUMMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)OC(=O)C2=CC=C(C=C2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14439629.png)
![1-Oxaspiro[4.11]hexadec-2-en-4-one](/img/structure/B14439632.png)



![4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14439660.png)



![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)
![1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14439697.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine](/img/structure/B14439715.png)
